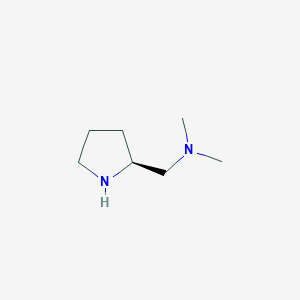

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Vue d'ensemble

Description

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a chiral amine compound with a pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine typically involves the reaction of pyrrolidine with dimethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is generally carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of automated systems also enhances the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base to neutralize the by-products.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted amines depending on the reagents used

Applications De Recherche Scientifique

Key Reactions

- Oxidation : Can be oxidized to form N-oxides using agents such as hydrogen peroxide.

- Reduction : Reduction reactions with lithium aluminum hydride yield secondary amines.

- Substitution : Nucleophilic substitution allows for the introduction of various functional groups.

Chemistry

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine serves as a building block in organic synthesis, particularly in the creation of chiral compounds. Its ability to facilitate asymmetric synthesis makes it valuable in developing pharmaceuticals where chirality is crucial.

Biology

In biological research, this compound is utilized to investigate enzyme mechanisms and as a ligand in biochemical assays. Its interactions with enzymes can provide insights into metabolic pathways and the development of enzyme inhibitors.

Medicine

The compound is being explored for potential applications in pharmacology, particularly for synthesizing drugs aimed at treating neurological disorders. Its role in drug design is underscored by its ability to form complex structures that can interact with biological targets effectively .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in agrochemical manufacturing. Its versatility allows it to be incorporated into various chemical processes, enhancing product diversity .

Comparison of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Essential for synthesizing chiral compounds in organic chemistry |

| Biology | Enzyme Mechanisms | Used to study enzyme interactions and develop inhibitors |

| Medicine | Drug Development | Investigated for potential use in pharmaceuticals targeting neurological issues |

| Industry | Specialty Chemicals Production | Acts as an intermediate in agrochemical synthesis |

Case Study 1: Pharmacological Development

A study highlighted the use of this compound in synthesizing novel compounds aimed at treating respiratory syncytial virus (RSV). Researchers modified the compound to enhance its antiviral activity through structural optimization, demonstrating its potential as a lead compound in drug discovery .

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that this compound could serve as a potent inhibitor, providing insights into developing therapeutic agents targeting metabolic disorders .

Mécanisme D'action

The mechanism by which Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl sulfoxide: An organosulfur compound with similar solvent properties but different chemical structure and applications.

Dimethyl fumarate: Used in the treatment of multiple sclerosis, with a distinct mechanism of action involving the Nrf2 pathway.

Dimethyl sulfide: A simpler sulfur compound with different chemical properties and uses.

Uniqueness

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine is unique due to its chiral nature and the presence of the pyrrolidine ring, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and as a research tool in various scientific disciplines.

Activité Biologique

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, a chiral amine with a pyrrolidine ring, has garnered attention in various fields of scientific research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medicine and industry, supported by data tables and case studies.

Overview of the Compound

This compound (CAS Number: 29618-57-3) is primarily utilized as a building block in organic synthesis and has potential applications in pharmacology, particularly for neurological disorders. Its unique structure allows it to interact with various biological targets, making it a subject of interest for medicinal chemists.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with dimethylamine. This reaction is often catalyzed to enhance yield and purity, conducted under inert conditions to minimize side reactions. In industrial settings, continuous flow reactors are employed for large-scale production, ensuring consistent quality and efficiency.

Synthetic Route Example

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrrolidine + Dimethylamine | Catalytic conditions | High |

| 2 | Purification | Inert atmosphere | >90% |

Biological Mechanisms

This compound functions primarily as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to significant changes in cellular functions. The precise molecular targets and pathways depend on the context of its application .

- Ligand Binding : Interacts with receptors/enzyme active sites.

- Pathway Modulation : Influences signaling cascades affecting cell behavior.

Research Findings

Recent studies have explored the compound's antibacterial and antifungal properties, demonstrating its potential as an antimicrobial agent. For instance, certain pyrrolidine derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

A study evaluated various pyrrolidine derivatives for their antimicrobial efficacy:

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| PA-1 | 0.0039 | S. aureus |

| PA-1 | 0.025 | E. coli |

The compound PA-1 exhibited complete bactericidal activity against S. aureus and E. coli within 8 hours .

Applications in Medicine

This compound has been investigated for its role in drug development targeting neurological disorders. Its structural characteristics make it a valuable scaffold for synthesizing new pharmacological agents that can modulate neurochemical pathways .

Potential Therapeutic Uses

- Neurological Disorders : Investigated for potential therapeutic effects.

- Antibiotic Development : Explored as a base for novel antibiotics.

Propriétés

IUPAC Name |

N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJBHQBXMMPRH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427991 | |

| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29618-57-3 | |

| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.